Sofosbuvir impurity N

描述

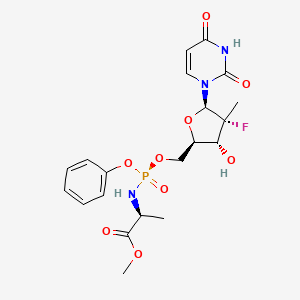

This compound is a nucleotide analog prodrug with structural similarities to Sofosbuvir (). Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group, a fluorinated oxolane ring, and a 2,4-dioxopyrimidin-1-yl nucleobase (). The compound likely acts as a polymerase inhibitor, mirroring Sofosbuvir’s mechanism against RNA viruses like hepatitis C virus (HCV) .

属性

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

索非布韦杂质 N 的合成涉及多个步骤,包括官能团的保护和脱保护,以及使用特定试剂和条件来实现所需的化学转化。一般的合成路线包括:

接枝一个末端羟基: 第一个化合物与保护基团进行接枝,以获得中间体。

接枝第二个保护基团: 在中间体的环状羟基上。

去除第一个保护基团: 以获得另一个中间体。

接枝第三个保护基团: 在中间体的末端羟基上。

去除第三个保护基团: 获得索非布韦杂质 N.

工业生产索非布韦杂质 N 的方法涉及类似的步骤,但针对大规模生产进行了优化,以确保高纯度和高产率。 例如,高效液相色谱 (HPLC) 等技术用于纯化和质量控制 .

化学反应分析

索非布韦杂质 N 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括过氧化氢和高锰酸钾。

还原: 该反应涉及添加氢或去除氧气。常见的试剂包括硼氢化钠和氢化铝锂。

取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羧酸的形成,而还原可能产生醇 .

科学研究应用

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of viruses such as SARS-CoV-2 .

Case Study : A study published in Molecules highlighted the effectiveness of nucleoside analogs similar to methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl) in inhibiting RdRp activity. The results showed a significant reduction in viral load in vitro, suggesting potential therapeutic applications for respiratory viral infections .

Pharmacology

Phosphorylation Mechanism

The compound's structure includes a phenoxyphosphoryl group that enhances its bioactivity through phosphorylation mechanisms. Phosphorylated compounds often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Bioactivity

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| Methyl (2S)-2... | Antiviral | RdRp | |

| Isopropyl (2S)-... | Antiviral | RdRp | |

| 6-Azauridine | Antiviral | RdRp |

Biotechnology

Gene Delivery Systems

The unique chemical structure allows for the potential use of methyl (2S)-2... in gene delivery systems. Its ability to form stable complexes with nucleic acids could be harnessed to improve the efficiency of gene therapy techniques.

Case Study : Research has demonstrated that phosphoramidate prodrugs can facilitate the delivery of oligonucleotides into cells. The incorporation of methyl (2S)-2... into these systems may enhance cellular uptake and therapeutic efficacy .

作用机制

索非布韦杂质 N 的作用机制与其化学结构和反应性有关。作为一种杂质,它没有治疗作用,但会影响索非布韦的稳定性和功效。 所涉及的分子靶点和途径包括与可能导致杂质形成或降解的酶和其他蛋白质的相互作用 .

相似化合物的比较

Structural Analogues in Antiviral Therapeutics

Key Structural Differences and Implications :

Methyl esters are also more susceptible to hydrolysis, which could accelerate prodrug activation or degradation . Remdesivir’s 2-ethylbutyl ester enhances metabolic stability and intracellular retention, critical for prolonged antiviral activity against coronaviruses .

Nucleobase Modifications: The target compound’s 2,4-dioxopyrimidin-1-yl base mimics natural nucleotides, enabling incorporation into viral RNA and chain termination . Remdesivir’s pyrrolotriazine-7-yl base and cyano group improve binding to viral polymerases, conferring broad-spectrum activity .

Fluorine Substitution: The 4-fluoro group in the target compound and Sofosbuvir enhances metabolic stability by resisting enzymatic degradation, a strategy also seen in antiviral drugs like Tenofovir .

Pharmacokinetic and Bioactivity Insights

- Sofosbuvir : Demonstrated >90% HCV cure rates due to its isopropyl ester, which improves liver-targeted delivery via hydrolysis to the active uridine analog .

- Target Compound: Limited bioactivity data are available, but its methyl ester may reduce plasma half-life compared to Sofosbuvir. Preclinical studies are needed to assess efficacy against HCV or other viruses.

- Remdesivir : Broad antiviral activity relies on delayed metabolism, allowing incorporation into viral RNA. Its higher molecular weight (602.6 g/mol) reflects extended side-chain modifications .

生物活性

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly referred to as Sofosbuvir , is a nucleotide analog that has garnered significant attention for its antiviral properties, particularly in the treatment of Hepatitis C Virus (HCV) infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 529.5 g/mol |

| Molecular Formula | C22H29FN3O9P |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 153 Ų |

| Complexity | 913 |

Sofosbuvir acts as a direct-acting antiviral agent by inhibiting the HCV NS5B polymerase enzyme. This inhibition prevents the replication of viral RNA, effectively halting the progression of the infection. The compound is a prodrug that is converted intracellularly into its active form, which then competes with natural nucleotides for incorporation into the growing RNA chain. This results in chain termination during viral RNA synthesis .

Antiviral Activity

Sofosbuvir has demonstrated potent antiviral activity against various HCV genotypes. Clinical studies have shown that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination therapies. For example:

- Clinical Trial Findings : In a Phase III clinical trial involving patients with chronic HCV infection, Sofosbuvir combined with ledipasvir showed an SVR rate of approximately 99% after 12 weeks of treatment .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 600 patients treated with Sofosbuvir and ribavirin reported an overall SVR of 96%, with higher efficacy observed in patients without cirrhosis .

- HCV Genotype 3 : Another case study indicated that Sofosbuvir combined with daclatasvir achieved an SVR of 97% in patients with genotype 3 HCV, highlighting its effectiveness across different viral strains .

Safety and Side Effects

Sofosbuvir is generally well-tolerated. Common side effects include fatigue, headache, and nausea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。